

Spectroscopic Profile of 4-Bromo-1,5-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-1,5-naphthyridine

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromo-1,5-naphthyridine**, a key heterocyclic intermediate in medicinal chemistry and materials science. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a combination of predicted data and data derived from structurally similar compounds. Standard experimental protocols for acquiring such data are also detailed.

Chemical Structure:

- Compound Name: **4-Bromo-1,5-naphthyridine**
- Molecular Formula: $C_8H_5BrN_2$
- Molecular Weight: 209.05 g/mol
- CAS Number: 90001-34-6

Data Presentation

The following sections summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Bromo-1,5-naphthyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for **4-Bromo-1,5-naphthyridine** is not readily available in published literature. The predicted values presented below are based on the analysis of the closely related compound, 4-Bromo-8-methyl-1,5-naphthyridine, and general principles of NMR spectroscopy. The removal of the methyl group from the 8-position is expected to simplify the spectrum and slightly alter the chemical shifts of the remaining protons and carbons.

¹H NMR (Proton NMR) Data (Predicted)

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constants (J, Hz)
H-2	~8.9 - 9.1	d	~4.5
H-3	~7.7 - 7.9	d	~4.5
H-6	~9.2 - 9.4	dd	~4.2, 1.8
H-7	~7.6 - 7.8	dd	~8.5, 4.2
H-8	~8.5 - 8.7	dd	~8.5, 1.8

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are solvent-dependent. The aromatic protons on the naphthyridine ring are expected to appear as distinct multiplets in the downfield region (7.0-9.5 ppm) due to the electron-withdrawing effects of the nitrogen atoms and the bromine substituent.

¹³C NMR (Carbon NMR) Data (Predicted)

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	~152 - 155
C-3	~123 - 126
C-4	~135 - 138 (quaternary C-Br)
C-4a	~145 - 148 (quaternary)
C-6	~150 - 153
C-7	~122 - 125
C-8	~136 - 139
C-8a	~140 - 143 (quaternary)

Note: The carbon spectrum is expected to show eight distinct signals for the aromatic carbons. The carbon atom attached to the bromine (C-4) will be significantly influenced by the halogen's electronegativity and anisotropy.

Infrared (IR) Spectroscopy

The predicted IR absorption bands for **4-Bromo-1,5-naphthyridine** are based on the characteristic frequencies for aromatic C-H, C=C, and C=N stretching and bending vibrations, as well as the C-Br stretch.

Vibrational Mode	Predicted Wavenumber (cm^{-1})	Intensity
Aromatic C-H Stretch	3050 - 3150	Medium to Weak
Aromatic C=C and C=N Stretch	1600 - 1400	Strong to Medium
Aromatic C-H In-plane Bend	1300 - 1000	Medium
Aromatic C-H Out-of-plane Bend	900 - 675	Strong
C-Br Stretch	600 - 500	Medium to Strong

Mass Spectrometry (MS)

Mass spectrometry data is predicted for **4-Bromo-1,5-naphthyridine**, with the molecular ion peak showing a characteristic isotopic pattern due to the presence of bromine (^{79}Br and ^{81}Br isotopes in approximately a 1:1 ratio).[\[1\]](#)

Adduct	Predicted m/z
$[\text{M}]^+$	207.96416
$[\text{M}+\text{H}]^+$	208.97089
$[\text{M}+\text{Na}]^+$	230.95283
$[\text{M}+\text{K}]^+$	246.92677

Note: High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Bromo-1,5-naphthyridine** in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
 - Process the data using Fourier transformation, phase correction, and baseline correction.

- **^{13}C NMR Acquisition:**
 - Acquire a one-dimensional carbon spectrum, typically with proton decoupling.
 - Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 250 ppm.
 - Process the data similarly to the proton spectrum.
- **Data Analysis:** Integrate proton signals and determine chemical shifts, multiplicities, and coupling constants. Assign peaks in both ^1H and ^{13}C spectra to the corresponding atoms, potentially with the aid of 2D NMR techniques (e.g., COSY, HSQC).

Infrared (IR) Spectroscopy

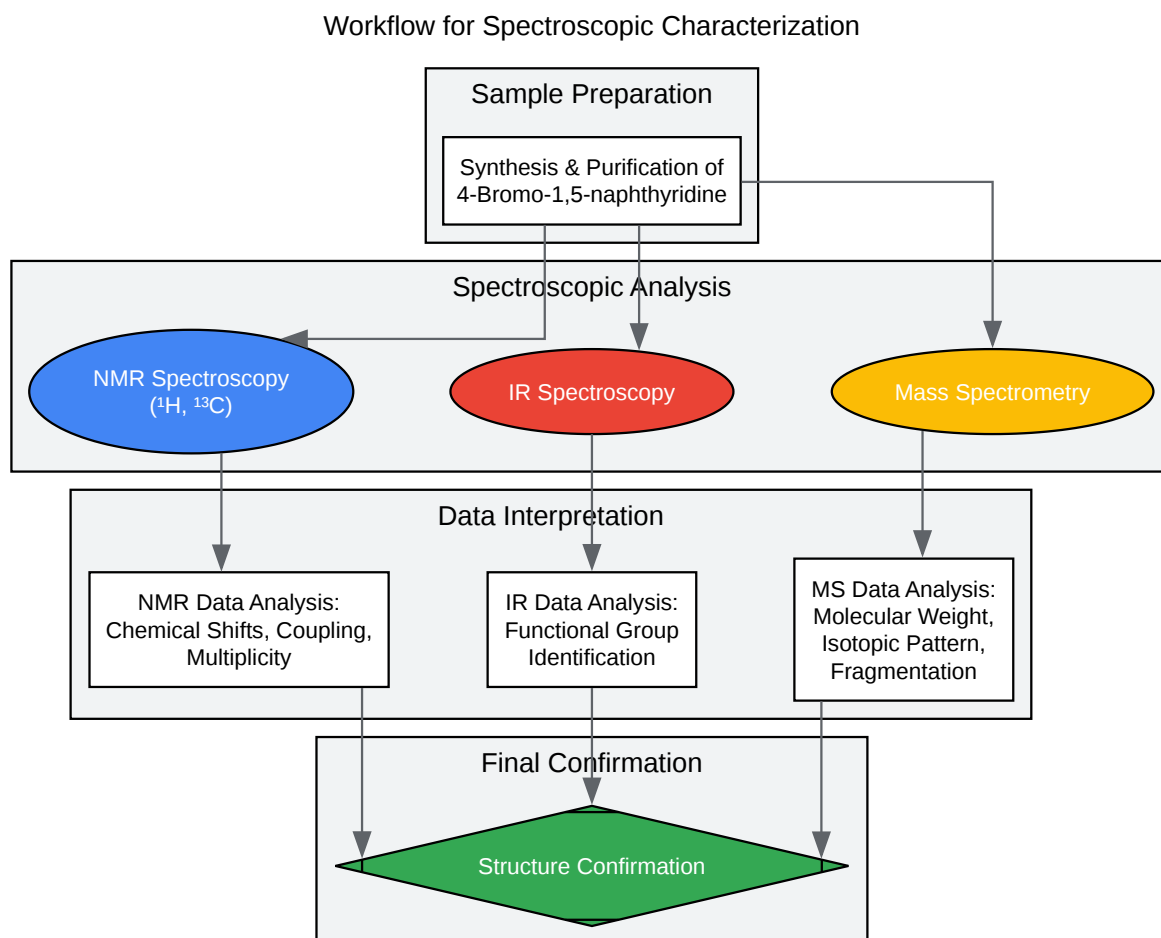
- **Sample Preparation:**
 - **KBr Pellet:** Mix 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.
 - **Attenuated Total Reflectance (ATR):** Place a small amount of the solid sample directly onto the ATR crystal.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Acquisition:**
 - Record a background spectrum (of air or the KBr pellet without the sample).
 - Record the sample spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Analysis:** Analyze the resulting spectrum of transmittance or absorbance versus wavenumber to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- **Instrumentation:** Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
- **Acquisition:** Introduce the sample into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
- **Data Analysis:** Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to confirm the structure of the compound. High-resolution mass spectrometry can be used to determine the exact molecular formula.

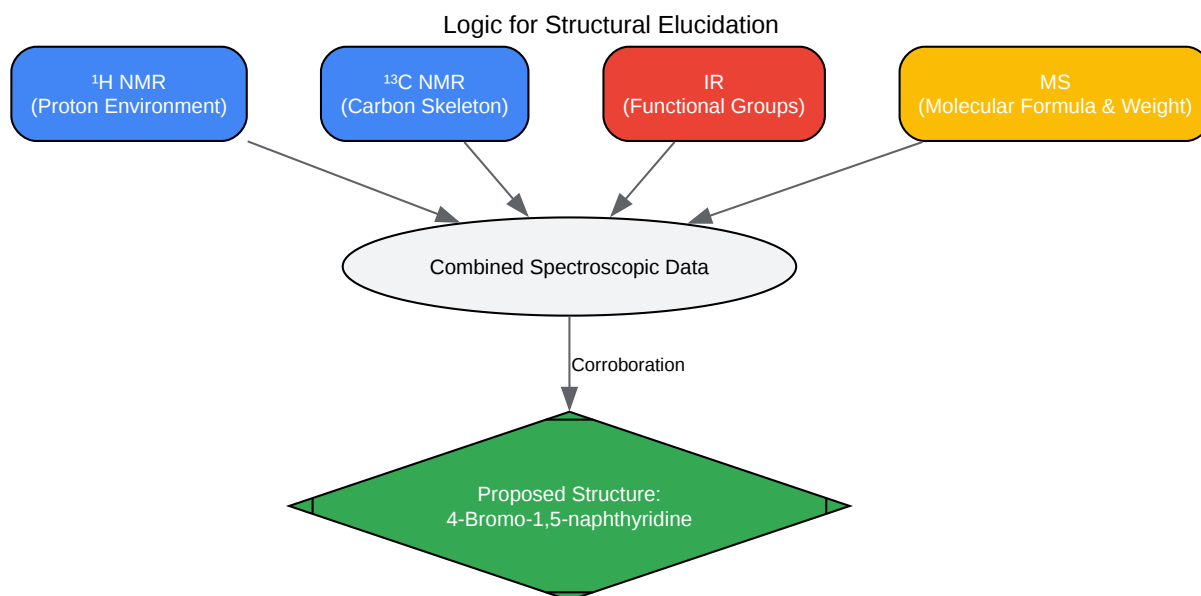
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a compound like **4-Bromo-1,5-naphthyridine**.



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Caption: General workflow for the spectroscopic characterization of a chemical compound.



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Caption: Integration of spectroscopic data for structural confirmation.

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References

- 1. PubChemLite - 4-bromo-1,5-naphthyridine (C₈H₅BrN₂) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-1,5-naphthyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1283561#spectroscopic-data-of-4-bromo-1-5-naphthyridine-nmr-ir-mass]

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